molecular formula C11H20O7S B610249 Propargyl-PEG4-sulfonic acid CAS No. 1817735-29-7

Propargyl-PEG4-sulfonic acid

Cat. No.: B610249
CAS No.: 1817735-29-7
M. Wt: 296.33
InChI Key: WSJYOZNIORDONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG4-sulfonic acid is a polyethylene glycol (PEG) derivative that contains a propargyl group and a sulfonic acid group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

Propargyl-PEG4-sulfonic acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis process of PROTACs .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which are synthesized using this compound, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The compound is a peg-based protac linker , and PEGylation is known to improve the solubility and stability of drugs, potentially enhancing their bioavailability .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This is achieved through the synthesis of PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its degradation .

Action Environment

Environmental factors that could influence the action of this compound include conditions that affect the stability of the compound and the efficiency of the click chemistry reaction. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry . Additionally, the compound should be stored under recommended conditions to maintain its stability .

Safety and Hazards

While specific safety and hazard information for Propargyl-PEG4-sulfonic acid was not found, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific chemical you are handling .

Future Directions

Propargyl-PEG4-sulfonic acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This opens up new possibilities for its use in a variety of biomedical applications .

Biochemical Analysis

Biochemical Properties

The propargyl group in Propargyl-PEG4-Sulfonic acid can interact with azide-bearing compounds or biomolecules . This interaction occurs via copper-catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cells are largely determined by the biomolecules it is conjugated to through the Click Chemistry reaction. The hydrophilic PEG spacer can enhance the solubility of these conjugates in aqueous media, potentially influencing their cellular uptake and distribution .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily based on its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This reaction can be used to modify proteins, nucleic acids, and other biomolecules, influencing their function at the molecular level.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by the biomolecules it is conjugated to. The hydrophilic PEG spacer could enhance the solubility of these conjugates in aqueous media, potentially influencing their cellular uptake and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG4-sulfonic acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the introduction of a sulfonic acid group. The synthesis typically involves the following steps:

    PEGylation: The PEG chain is functionalized with a propargyl group.

    Sulfonation: The propargyl-PEG intermediate is then sulfonated to introduce the sulfonic acid group.

The reaction conditions often involve the use of copper catalysts for the click chemistry step and specific reagents for the sulfonation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG4-sulfonic acid is unique due to its combination of a propargyl group and a sulfonic acid group, which provides distinct reactivity and solubility properties. The sulfonic acid group enhances its solubility in aqueous media, making it particularly useful in biological and medicinal applications .

Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O7S/c1-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19(12,13)14/h1H,3-11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJYOZNIORDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250516
Record name 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-29-7
Record name 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.